molecular formula C21H25N3O B2508968 6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one CAS No. 1436277-82-5

6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one

Cat. No.: B2508968
CAS No.: 1436277-82-5
M. Wt: 335.451
InChI Key: MAYVDPYOXMDXMM-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one is a chemical compound of significant interest in medicinal chemistry research, particularly in the exploration of new cardiovascular therapies. It features a pyridazin-3-one core, a scaffold widely recognized in scientific literature for its diverse biological activities . Researchers have extensively studied pyridazinone derivatives for their potent vasodilatory effects, which involve relaxing vascular smooth muscle to reduce blood pressure . These compounds often act through complex mechanisms, which may include the upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression and a subsequent increase in the production of nitric oxide (NO), a key signaling molecule in vasodilation . The structural design of this compound, which includes a tert-butyl group and a propargylamine-linked indane moiety, suggests potential for targeted interaction with biological receptors. It is intended for use in preclinical studies to investigate its mechanism of action, binding affinity, and efficacy in relevant biological models. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-5-14-23(18-11-10-16-8-6-7-9-17(16)18)15-24-20(25)13-12-19(22-24)21(2,3)4/h1,6-9,12-13,18H,10-11,14-15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYVDPYOXMDXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CN(CC#C)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one involves multiple steps, typically starting with the preparation of intermediates such as 2,3-dihydro-1H-indene. This is followed by a series of nucleophilic substitutions and coupling reactions. The use of protecting groups is often necessary to ensure selectivity and yield. Specific conditions, such as the temperature, solvents, and catalysts, are meticulously controlled to optimize the reaction pathways.

Industrial Production Methods

For large-scale production, optimized synthetic routes are employed to improve yield and efficiency. This might involve flow chemistry techniques, where reagents are continuously passed through reactors, reducing reaction times and improving scalability. Industrial synthesis would also focus on minimizing waste and maximizing the purity of the final product through advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions it Undergoes

The compound undergoes several types of chemical reactions, including:

  • Oxidation: : Often mediated by strong oxidizing agents, leading to the formation of higher oxidation state products.

  • Reduction: : Utilizing reducing agents like sodium borohydride, resulting in the cleavage of bonds and formation of simpler molecules.

  • Substitution: : Both electrophilic and nucleophilic substitutions are possible due to the presence of various functional groups in the molecule.

Common Reagents and Conditions Used

Reagents such as lithium aluminum hydride, trifluoroacetic acid, and palladium catalysts are frequently used in the reactions involving this compound. Conditions such as anhydrous environments and inert atmospheres are crucial for the success of many reactions.

Major Products Formed from These Reactions

Depending on the reaction, products can range from simple derivatives to complex molecular rearrangements. For example, oxidation may yield corresponding ketones or acids, while substitution reactions could introduce new functional groups into the molecular framework.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is often utilized as a building block for synthesizing more complex molecules. Its structure makes it an excellent candidate for studying reactivity and mechanism pathways.

Biology

Biologically, it has potential applications in drug discovery and design. Its unique structural motifs can interact with various biological targets, making it a point of interest for pharmacological studies.

Medicine

Medically, researchers are exploring its potential as a therapeutic agent. Its interactions with enzymes and receptors can lead to the development of new treatments for diseases.

Industry

Industrially, it is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it a versatile compound for manufacturing processes.

Mechanism of Action

The mechanism of action for this compound involves interactions at the molecular level, often targeting specific enzymes or receptors. Its effects can be mediated through binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The molecular pathways involved typically include signal transduction mechanisms, which can influence cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one with structurally analogous pyridazinone derivatives, focusing on substituents, molecular weight, and key structural features:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents at 2-Position Notable Features References
This compound* Not explicitly provided† ~367.4 (estimated) 2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)aminomethyl Bulky indenyl-propargylamine group
6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one (2097921-99-6) C19H25N7O 367.4 1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)piperidin-4-ylmethyl Heterocyclic triazolo-pyridazine extension
6-Tert-butyl-2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one (2097925-10-3) C20H33N3O 331.5 1-(Cyclopentylmethyl)piperidin-4-ylmethyl Aliphatic cyclopentylmethyl group
2-[4-(Tert-butyl)benzyl]-6-(4-methylstyryl)-3(2H)-pyridazinone C25H28N2O 380.5 4-(Tert-butyl)benzyl; 4-methylstyryl Extended aromatic system with styryl group

The molecular formula for the target compound can be inferred as ~C22H27N3O based on similar analogs, though discrepancies in (e.g., conflicting molecular weights for related entries) suggest caution .

Key Observations:

Substituent Diversity :

  • The target compound’s 2,3-dihydroindenyl-propargylamine substituent introduces both rigidity and π-electron density, which may enhance binding to aromatic pockets in biological targets compared to the aliphatic cyclopentylmethyl group in or the triazolo-pyridazine moiety in .
  • The tert-butyl group at the 6-position is conserved across all analogs, indicating its role in steric stabilization or hydrophobic interactions.

Molecular Weight Trends :

  • The triazolo-pyridazine derivative has the highest molecular weight (367.4) due to its nitrogen-rich heterocycle, while the cyclopentylmethyl analog is lighter (331.5) owing to its simpler aliphatic chain.

The propargylamine group in the target compound may allow for further functionalization via click chemistry, a feature absent in the compared analogs .

Limitations:

  • Physical properties (e.g., solubility, melting point) and pharmacological data are largely absent in the evidence, limiting functional comparisons.
  • Synthetic yields and purification methods vary; for example, reports a 65% yield for a related triazole-pyridazinone synthesis .

Biological Activity

6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one is a chemical compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological properties, including antitumor and antimicrobial activities, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H25N3O
  • Molecular Weight : 335.4 g/mol
  • CAS Number : 1436277-82-5

Antitumor Activity

Recent studies have demonstrated that this compound exhibits promising antitumor properties. It has been tested against various cancer cell lines, showcasing its potential to inhibit cell proliferation.

Case Study: Antitumor Efficacy

A study evaluated the compound's efficacy on three human lung cancer cell lines: A549, HCC827, and NCI-H358. The results indicated the following IC50 values:

Cell LineIC50 (μM)
A5496.26 ± 0.33
HCC8276.48 ± 0.11
NCI-H35820.46 ± 8.63

The compound showed higher activity in two-dimensional assays compared to three-dimensional assays, suggesting that its effectiveness may be influenced by the cellular environment and structure of the tumor model used .

Antimicrobial Activity

In addition to its antitumor effects, the compound has also been assessed for antimicrobial properties against various pathogens.

Testing Methodology

Antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines, targeting both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • DNA Intercalation : The compound may interact with DNA, disrupting replication and transcription processes.
  • Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : Evidence indicates that it may trigger apoptotic pathways in tumor cells, leading to programmed cell death.

Research Findings

A comprehensive review of literature reveals several studies highlighting the biological activities of similar compounds within its class. For instance, derivatives of pyridazinone have shown varied degrees of cytotoxicity and antimicrobial activities, reinforcing the potential for further development of this compound as a therapeutic agent .

Q & A

Q. Advanced Research Focus

  • Isotopic labeling : Use 15N^15N- or 2H^2H-labeled analogs to trace signal origins in complex spectra .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify misassignments .
  • Decoupling experiments : Apply selective 1H^1H-decoupling in 2D NMR to distinguish overlapping signals from diastereomers .

What computational methods predict the compound’s reactivity and binding properties?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes) based on steric and electronic complementarity .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • MD simulations : Assess stability in solvated systems (e.g., water, lipid bilayers) using AMBER or GROMACS .

How can multi-step synthesis be optimized to reduce by-products?

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (e.g., temperature, solvent, catalyst) .
  • Inline analytics : Use ReactIR or PAT tools to monitor reaction progress in real time and adjust conditions dynamically .
  • Purification cascades : Combine flash chromatography (silica gel) with recrystallization (e.g., ethyl acetate/hexane) for intermediate isolation .

What mechanistic insights are critical for catalytic steps in the synthesis?

Q. Advanced Research Focus

  • Kinetic isotope effects (KIE) : Study kH/kDk_H/k_D ratios to distinguish between concerted (e.g., SN2) and stepwise mechanisms .
  • Spectroscopic trapping : Identify transient intermediates (e.g., Pd-alkyne complexes) using low-temperature NMR or EPR .
  • Hammett analysis : Correlate substituent electronic effects (σ values) with reaction rates to elucidate transition states .

How can environmental fate studies be designed for this compound?

Q. Advanced Research Focus

  • Photodegradation assays : Expose the compound to UV light (254–365 nm) in aqueous buffers and analyze degradation products via LC-MS .
  • Biodegradation screening : Use OECD 301D tests with activated sludge to assess microbial breakdown .
  • Partition coefficients : Measure log PP (octanol-water) to predict bioaccumulation potential .

What strategies are effective for designing analogs with enhanced bioactivity?

Q. Advanced Research Focus

  • Scaffold hopping : Replace the pyridazinone core with triazolopyridazines or pyrazines while retaining key pharmacophores .
  • SAR studies : Systematically vary substituents (e.g., tert-butyl to cyclopropyl) and correlate changes with activity in assays .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility or target selectivity .

How can stability studies under varying conditions be structured?

Q. Advanced Research Focus

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal (40–80°C) conditions; analyze degradation pathways via LC-MS .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and monitor changes using DSC (melting point shifts) and XRD (polymorphism) .
  • Light-exposure protocols : Follow ICH Q1B guidelines for photostability testing in controlled UV/visible light chambers .

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